cis-5-Hydroxymethyl-cyclohex-2-enol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-5-Hydroxymethyl-cyclohex-2-enol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of 5-formyl-cyclohex-2-enone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reduction reactions with optimized conditions for yield and purity.
Chemical Reactions Analysis
Types of Reactions
cis-5-Hydroxymethyl-cyclohex-2-enol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form cyclohexanol derivatives using strong reducing agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Corresponding aldehydes or carboxylic acids
Reduction: Cyclohexanol derivatives
Substitution: Various substituted cyclohexene derivatives
Scientific Research Applications
cis-5-Hydroxymethyl-cyclohex-2-enol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of cis-5-Hydroxymethyl-cyclohex-2-enol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function . The compound’s unique structure allows it to modulate various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxymethyl-cyclohex-2-enone
- 5-Hydroxymethyl-cyclohexanol
- 5-Formyl-cyclohex-2-enone
Uniqueness
cis-5-Hydroxymethyl-cyclohex-2-enol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C7H12O2 |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(1R,5R)-5-(hydroxymethyl)cyclohex-2-en-1-ol |
InChI |
InChI=1S/C7H12O2/c8-5-6-2-1-3-7(9)4-6/h1,3,6-9H,2,4-5H2/t6-,7+/m1/s1 |
InChI Key |
JMVASHRLICGBHU-RQJHMYQMSA-N |
Isomeric SMILES |
C1C=C[C@@H](C[C@@H]1CO)O |
Canonical SMILES |
C1C=CC(CC1CO)O |
Origin of Product |
United States |
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